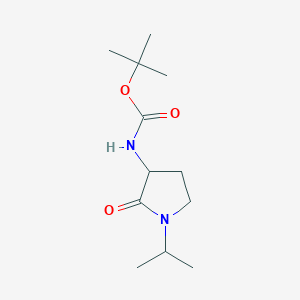

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C12H22N2O3 |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

tert-butyl N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C12H22N2O3/c1-8(2)14-7-6-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16) |

InChI Key |

BYNZWMUEEMFYBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

The 1-isopropyl substituent is introduced via reductive amination between 2-oxopyrrolidin-3-amine and isopropyl ketone. A typical procedure involves:

-

Dissolving 2-oxopyrrolidin-3-amine (10 mmol) and isopropyl ketone (12 mmol) in tetrahydrofuran (THF).

-

Adding titanium(IV) isopropoxide (20 mmol) to activate the ketone.

-

Reducing the imine intermediate with sodium borohydride (30 mmol) in ethanol at 0°C.

-

Purifying the product via silica gel chromatography (ethyl acetate/petroleum ether).

Key Data:

Cyclization of Amino Acid Derivatives

An alternative route involves cyclizing γ-amino acids under acidic conditions:

-

Reacting γ-amino-β-keto ester (10 mmol) with hydrochloric acid (6 M) in refluxing toluene.

-

Neutralizing with sodium bicarbonate and extracting with dichloromethane.

Optimization Note:

Boc Protection of the Amine Group

Carbamate Formation with Boc2_22O

The amine is protected using di-tert-butyl dicarbonate (BocO) under basic conditions:

-

Dissolving 1-isopropyl-2-oxopyrrolidin-3-amine (5 mmol) in THF (20 mL).

-

Adding BocO (6 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

-

Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

-

Quenching with citric acid (10% aqueous), extracting with ethyl acetate, and drying over NaSO.

Key Data:

Aqueous-Organic Biphasic System

For scalability, a biphasic toluene-water system is effective:

-

Mixing the amine (10 mmol) in toluene (50 mL) with BocO (12 mmol).

-

Adjusting pH to 7–8 using 4 M NaOH.

-

Stirring vigorously at 25°C for 3 hours.

-

Separating the organic layer and crystallizing the product at 0°C.

Advantages:

Comparative Analysis of Methods

| Parameter | Reductive Amination | Cyclization | Biphasic Boc Protection |

|---|---|---|---|

| Yield (%) | 62–75 | 50–65 | 68–88 |

| Reaction Time (h) | 8–12 | 24 | 3–5 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Limited | Moderate | High |

Insights:

-

The biphasic Boc protection method offers the best balance of yield and scalability.

-

Reductive amination requires chiral catalysts for enantioselectivity, adding cost.

Mechanistic Insights

Reductive Amination

Titanium(IV) isopropoxide coordinates the ketone, facilitating imine formation. Subsequent reduction by NaBH proceeds via a six-membered transition state, ensuring stereochemical control.

Boc Protection

BocO reacts with the amine in a two-step process:

-

Nucleophilic attack by the amine on the electrophilic carbonyl of BocO.

-

Elimination of tert-butyl carbonate, driven by basic conditions.

Troubleshooting and Optimization

Common Byproducts

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate has been studied for its potential as a therapeutic agent in various diseases. Its structure allows for modifications that can enhance its pharmacological properties.

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, which is crucial in drug metabolism and therapeutic efficacy. For instance, studies have shown its potential to inhibit enzymes involved in metabolic pathways, which can be beneficial in the treatment of metabolic disorders .

The biological activity of this compound has been explored in several studies:

1. Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antitumor effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antitumor Efficacy

- Objective : Evaluate the antitumor effects of this compound.

- Findings : The compound significantly inhibited tumor growth in vitro, outperforming standard chemotherapeutics like cisplatin.

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress. It enhances the activity of antioxidant enzymes, thereby reducing neuronal apoptosis .

Case Study 2: Neuroprotective Effects

- Objective : Assess the neuroprotective capabilities against oxidative damage.

- Findings : The compound improved survival rates of neuronal cells under oxidative stress conditions, indicating potential use in neurodegenerative disease treatments.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | Journal of Medicinal Chemistry |

| Neuroprotective | Enhancement of antioxidant enzymes | Various pharmacological studies |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Research articles on drug metabolism |

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include enzyme catalysis and protein binding, which can lead to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Key Structural Features:

- Core ring system: Pyrrolidinone (5-membered ring with a ketone) vs. cyclohexanone, cyclopentanone, or acyclic ketones.

- Substituents : Isopropyl (sterically bulky) vs. methoxy, halogenated aryl, or smaller alkyl groups.

- Protecting group : Boc carbamate vs. other amine-protecting groups (e.g., Fmoc, Cbz).

Table 1: Comparison of Structurally Related Carbamates

*Similarity scores derived from structural alignment algorithms in chemical databases .

Key Differences and Implications

Ring Size and Conformation :

- The pyrrolidinone core in the target compound (5-membered ring) imposes moderate ring strain compared to cyclohexanone (6-membered, similarity 0.98) or cyclobutanone (4-membered, similarity 0.94) derivatives. Smaller rings (e.g., cyclobutanone) exhibit higher reactivity due to strain, while larger rings (e.g., cyclohexanone) favor chair conformations, influencing stereoelectronic effects .

Electronic Effects :

- Halogenated derivatives (e.g., 5-bromopyridinyl substituent in ’s compound) enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the target compound’s aliphatic isopropyl group .

Biological Activity

Chemical Identification

- Name: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

- CAS Number: 1245648-84-3

- Molecular Formula: C₉H₁₆N₂O₃

- Molecular Weight: 200.24 g/mol

This compound is a derivative of pyrrolidine and is classified within the group of carbamates, which are known for their diverse biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in proteolytic processes. The compound has been studied for its inhibitory effects on viral proteases, including those from coronaviruses.

Inhibition Studies

Recent studies have demonstrated that related compounds exhibit significant inhibition against the SARS-CoV-2 3CL protease. For instance, a structurally similar carbamate was shown to inhibit this enzyme with an IC₅₀ value ranging from 41 to 334 μM, highlighting the potential of pyrrolidine derivatives in antiviral drug development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrrolidine ring or the carbamate moiety can significantly affect potency and selectivity. For example, introducing hydrophobic groups at specific positions has been correlated with enhanced inhibitory activity against target enzymes .

Antiviral Activity

A notable study explored the antiviral properties of pyrrolidine derivatives against herpesviruses. The results indicated that these compounds could covalently modify cysteine residues within viral proteases, leading to a reduction in their activity. This mechanism was observed in human cytomegalovirus (HCMV) protease, where compounds similar to this compound demonstrated effective inhibition through covalent bonding .

Enzyme Inhibition Profiles

A comparative analysis of various pyrrolidine derivatives revealed that modifications to the isopropyl group significantly influenced enzyme binding affinity. For instance, substituents that enhance hydrophobic interactions were found to improve inhibitory potency against serine and cysteine proteases .

Inhibitory Potency of Related Compounds

| Compound Name | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| tert-butyl ((S)-1-hydroxy-3-(S)-2-oxopyrrolidin-3-yl)propan-2-yl carbamate | 75 | SARS-CoV-2 3CL Protease |

| tert-butyl ((S)-1-amino-1-oxo-3-(S)-2-oxopyrrolidin-3-yl)propan-2-yl carbamate | 50 | HCMV Protease |

| tert-butyl (5-hydroxy-pyrrolidin-3-yloxy)carbamate | 100 | HSV Protease |

Structure Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Hydrophobic substituents | Increased potency |

| Ring size alterations | Variable effects on enzyme selectivity |

| Functional group changes | Significant impact on binding affinity |

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

- Stepwise carbamate formation : Reacting tert-butyl carbamate with a functionalized pyrrolidinone intermediate (e.g., 1-isopropyl-2-oxopyrrolidin-3-amine) under anhydrous conditions. A common approach uses coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane or THF .

- Reductive amination : For precursors requiring stereochemical control, sodium borohydride or cyanoborohydride may reduce imine intermediates while preserving chirality .

- Critical parameters : Solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and inert atmosphere (N₂/Ar) significantly impact yield and side-product formation. For example, excess tert-butyl carbamate (1.2–1.5 eq) minimizes unreacted amine residues .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H, 28–30 ppm in ¹³C) and the pyrrolidinone carbonyl (δ ~175 ppm in ¹³C) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and quantifies purity (>95% for research-grade material) .

- IR spectroscopy : The carbamate C=O stretch (1680–1720 cm⁻¹) and pyrrolidinone C=O (1640–1680 cm⁻¹) verify functional group integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Electrostatic discharge (ESD) precautions are critical due to fine powder formulations .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?

- Methodological Answer :

- Graph set theory (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) using descriptors like D , R , C , and S . For example:

- D ²₂(8) motifs may describe N–H···O=C interactions between carbamate and pyrrolidinone groups.

- Mercury software visualizes and quantifies these patterns from .cif files, enabling comparison with related carbamates .

- Validation : Overlay experimental (XRD) and DFT-optimized structures to assess hydrogen-bond geometry (e.g., bond angles, distances) .

Q. What challenges arise in crystallographic refinement using SHELXL, and how are they addressed?

- Methodological Answer :

- Disorder modeling : The isopropyl group often exhibits rotational disorder. Use PART and SUMP instructions in SHELXL to refine occupancy ratios .

- High-resolution data : For twinned crystals (common with flexible carbamates), HKLF5 format in SHELXL enables twin-law refinement (e.g., BASF parameter adjustment) .

- Validation : Check R-factor convergence (R₁ < 0.05) and ADP (atomic displacement parameter) consistency using ORTEP-3 .

Q. What strategies are employed to resolve stereochemistry during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamates to induce enantioselectivity in pyrrolidinone formation. For example, (S)-BINOL-derived catalysts achieve >90% ee in asymmetric reductions .

- Dynamic kinetic resolution : In protic solvents (e.g., MeOH), transient oxazolidinone intermediates can invert stereochemistry, requiring careful monitoring via chiral HPLC .

- Crystallographic validation : Single-crystal XRD definitively assigns absolute configuration, particularly for diastereomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.